N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-17-8-14-20(15-9-17)31(29,30)16-4-7-23(28)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)27-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFRMKUFUSFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then subjected to further functionalization to introduce the phenyl and tosylbutanamide groups.
For instance, the synthesis may proceed through the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of a base like potassium hydroxide in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine in solvents such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. This binding can inhibit the activity of enzymes or disrupt the structure of DNA, leading to cell death in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-chloropiperazin-1-yl)propane nitrile: Another benzimidazole derivative with potential antimicrobial activity.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of tosylbutanamide.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the tosylbutanamide chain enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : N1-(1H-imidazol-2-yl)-N4-{4-[(1H-imidazol-2-yl)amino]phenyl}benzene-1,4-diamine
- Molecular Formula : C18H17N7
- Molecular Weight : 331.3745 g/mol
This compound belongs to a class of organic compounds known for their diverse biological activities, including anti-cancer properties and enzyme inhibition.
Anticancer Properties
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, research has shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7, CAMA-1, HCC1954, SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM depending on the specific derivative tested .
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound | MCF-7 (µM) | CAMA-1 (µM) | HCC1954 (µM) | SKBR-3 (µM) |
|---|---|---|---|---|
| Compound A | 0.30 | 0.16 | 0.51 | 0.09 |
| Compound B | 157.4 | 139 | 157.2 | 93.08 |
| This compound | TBD | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be established.
The proposed mechanism of action for benzimidazole derivatives often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells . This is supported by findings that show a correlation between oxidant activity and the inhibition of cell proliferation.
Case Study 1: Breast Cancer Cell Line Testing
In a study focusing on the biological activity of various benzimidazole derivatives, researchers tested the effects on multiple breast cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell growth through mechanisms involving ROS generation .
Case Study 2: Enzyme Inhibition
Another area of research has explored the enzyme inhibition properties of benzimidazole derivatives. These compounds have been shown to inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth and enhanced apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions. Key steps include:
- Condensation of benzimidazole precursors (e.g., 4-(1H-benzo[d]imidazol-2-yl)benzenamine) with activated sulfonyl or carbonyl intermediates .
- Tosylation of the butanamide chain using p-toluenesulfonyl chloride under basic conditions (e.g., KOH in ethanol) .
- Optimization via controlled temperature (e.g., reflux at 80–100°C) and pH monitoring to avoid side reactions .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Techniques :
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon connectivity .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for structurally analogous benzimidazole-thiourea derivatives .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Assays :
- Elastase inhibition : Measure IC₅₀ values using spectrophotometric assays with N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a substrate .
- Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization .
- DNA binding studies : UV-Vis spectroscopy and viscosity measurements to assess intercalation or groove-binding modes .
Advanced Research Questions
Q. How can conflicting yields in synthetic protocols be resolved?
- Case Study : Discrepancies in yields (e.g., 50% vs. 88% in similar reactions) may arise from:
- Catalyst selection (e.g., Raney nickel vs. Pd/C avoids dehalogenation side reactions) .
- Solvent polarity (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) .
- Resolution : Use DoE (Design of Experiments) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
Q. What mechanistic insights can molecular docking provide for its biological activity?
- Approach :
- Target selection : Prioritize enzymes like elastase or kinases based on structural analogs (e.g., benzimidazole derivatives inhibit kinases via ATP-binding site interactions) .
- Docking tools : Use AutoDock Vina or Schrödinger Glide to predict binding poses and affinity scores .
- Validation : Cross-reference docking results with experimental IC₅₀ values and mutagenesis studies .
Q. How can contradictory bioactivity data across studies be reconciled?
- Example : A compound may show high elastase inhibition in one study (IC₅₀ = 12 µM) but low activity in another.
- Strategies :
- Standardize assay conditions (enzyme concentration, buffer pH) .
- Use orthogonal assays (e.g., fluorescence-based kinetics vs. spectrophotometry) to confirm results .
- Evaluate structural impurities via HPLC to rule out interference .
Q. What structure-activity relationship (SAR) strategies enhance potency and selectivity?
- Modifications :
- Tosyl group replacement : Substitute with methylsulfonyl or heterocyclic sulfonamides to alter hydrophobicity .
- Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
Q. How do computational predictions align with experimental results in drug-likeness studies?
- Workflow :
- ADMET prediction : Use SwissADME or QikProp to estimate solubility, permeability, and metabolic stability .
- Experimental validation : Compare with in vitro Caco-2 cell permeability and microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
